2-(3-methoxypropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
2-(3-methoxypropyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H14N2O5 and its molecular weight is 314.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09027155 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Applications
One of the key applications of benzo[de]isoquinoline-1,3-diones is in antiviral research. A study by Garcia-Gancedo et al. (1979) demonstrated that derivatives of this compound effectively inhibited viral replication in certain viruses like herpes simplex and vaccinia viruses in chick embryo cell cultures.
Polymer Synthesis and Applications
In the field of polymer chemistry, derivatives of benzo[de]isoquinoline-1,3-diones have been incorporated into photoinitiating systems. Xiao et al. (2015) Xiao et al. (2015) showed that these derivatives could be used in the polymerization of epoxides and acrylates under various lighting conditions, indicating their potential in light-responsive polymer systems.
Antitumor Activity
The antitumor potential of benzo[de]isoquinoline-1,3-diones has been a significant area of research. Wu et al. (2010) Wu et al. (2010) synthesized a novel family of these derivatives, which showed promising antitumor activity against various cancer cell lines. Mukherjee et al. (2010) Mukherjee et al. (2010) also reported on the antitumor efficacy of 6-nitro-2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3-dione, which induced cell cycle arrest and apoptosis in tumor cells.
Sensor Applications
Staneva et al. (2020) Staneva et al. (2020) investigated the photophysical characteristics of a derivative of benzo[de]isoquinoline-1,3-dione, revealing its potential in developing sensors for metal ions and pH monitoring.
Synthetic Applications
Bałczewski et al. (1990) Bałczewski et al. (1990) utilized derivatives of isoquinoline, a related compound, in the synthesisof aaptamine, highlighting the role of these derivatives in complex organic syntheses.
Optical and Electronic Applications
In the realm of optoelectronics, the derivatives of benzo[de]isoquinoline-1,3-diones have been explored for their potential as fluorescent emitters. Yun et al. (2017) Yun et al. (2017) developed thermally activated delayed fluorescent emitters using a benzoisoquinoline-1,3-dione acceptor, indicating their utility in display and lighting technologies.
Chemosensor Development
The development of chemosensors is another important application. Tolpygin et al. (2012) Tolpygin et al. (2012) synthesized new derivatives that exhibited high selectivity in anion detection, which can be crucial in environmental monitoring and diagnostics.
Drug Development and Evaluation
The derivatives of benzo[de]isoquinoline-1,3-diones are also significant in drug development. Mukherjee et al. (2013) Mukherjee et al. (2013) evaluated the in vivo antitumor efficacy and toxicity of a novel derivative, which had shown promise in combating human tumor cell lines.
Molecular Docking and Biological Evaluation
The synthesis and evaluation of biological activities of these compounds also involve molecular docking studies. Sirgamalla and Boda (2019) Sirgamalla and Boda (2019) synthesized novel derivatives and evaluated their antibacterial and antifungal activities, highlighting their potential in pharmaceutical applications.
Properties
IUPAC Name |
2-(3-methoxypropyl)-6-nitrobenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-23-9-3-8-17-15(19)11-5-2-4-10-13(18(21)22)7-6-12(14(10)11)16(17)20/h2,4-7H,3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFXXKSPNOGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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